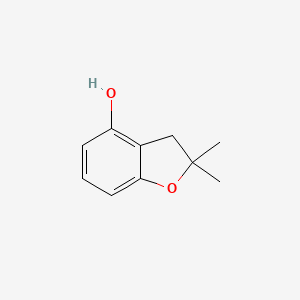

2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol

Description

Properties

CAS No. |

4790-77-6 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-4-ol |

InChI |

InChI=1S/C10H12O2/c1-10(2)6-7-8(11)4-3-5-9(7)12-10/h3-5,11H,6H2,1-2H3 |

InChI Key |

PBVLQQYOZVYUQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C=CC=C2O1)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, functional groups, and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations :

Substituent Effects: The hydroxyl group at C4 in this compound enhances hydrogen-bonding capacity, critical for crystal packing . In contrast, analogs like (2,3-dihydrobenzofuran-4-yl)methanol prioritize alcohol reactivity for esterification or oxidation . Carbofuran’s N-methylcarbamate group at C7 confers insecticidal activity by inhibiting acetylcholinesterase in pests .

Synthetic Utility :

- The dimethyl groups at C2 in the title compound stabilize the dihydrofuran ring, reducing ring-opening reactions compared to unsubstituted analogs like 2,3-dihydrobenzofuran-4-ol .

- Carbofuran analogs are synthesized via nucleophilic substitution, whereas this compound derivatives often employ esterification or condensation .

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound facilitates stronger intermolecular interactions than its aldehyde or methanol analogs, impacting solubility and crystallization .

- Thermal Stability : Dimethyl substitution at C2 enhances thermal stability relative to unsubstituted dihydrobenzofurans, as observed in differential scanning calorimetry (DSC) studies .

Research Findings and Data

Table 2: Crystallographic Data Comparison

| Compound | Space Group | Dihedral Angle (Carbamate/Benzene) | Hydrogen Bonds | Reference |

|---|---|---|---|---|

| This compound | P212121 | ~78–80° | N–H⋯O, C–H⋯O | |

| Carbofuran | P212121 | ~79° | N–H⋯O, C–H⋯O |

The similar crystal packing of the title compound and carbofuran underscores shared structural motifs but divergent bioactivities due to functional group variations .

Preparation Methods

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of substituted benzofurans provides access to dihydrobenzofuran derivatives. For example:

-

Reagents : Ethyl 2-methylbenzofuran-4-carboxylate, 10% Pd/C, acetic acid.

-

Conditions : Hydrogenation at 60 psi for 24 hours in acetic acid.

-

Outcome : Ethyl 2-methyl-2,3-dihydrobenzofuran-4-carboxylate is generated, which can be hydrolyzed and reduced to the target alcohol.

Reduction of Ketones

Sodium borohydride reduction of 2,2-dimethylbenzofuran-3(2H)-one is effective for synthesizing dihydrobenzofuranols:

Claisen Rearrangement and Cyclization

A multistep route via Claisen rearrangement is described in patents:

-

Alkylation : 2-Hydroxyacetophenone reacts with methallyl chloride in DMF/K₂CO₃ to form methallyl ethers.

-

Rearrangement : Heating the ether in N-methylpyrrolidone (200°C, 7 hours) induces cyclization to 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid derivatives.

-

Modification : Functional group interconversion (e.g., reduction of carboxylic acid to alcohol) would yield the 4-ol isomer.

Palladium-Catalyzed Cycloisomerization

A recyclable PdI₂/KI system in ionic liquids facilitates cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols:

-

Reagents : Substituted phenols, PdI₂ (2 mol%), KI, morpholine.

-

Conditions : 100°C for 5 hours in BmimBF₄.

-

Post-Modification : Hydroxyl group repositioning via acid catalysis could target the 4-ol.

Comparative Analysis of Methods

Mechanistic Insights

-

Hydrolysis : Base-mediated saponification cleaves the ester, with protonation yielding the acid.

-

Claisen Rearrangement : Thermal-sigmatropic rearrangement forms the dihydrobenzofuran core.

-

Pd-Catalyzed Cyclization : Coordination of Pd to the alkyne induces intramolecular nucleophilic attack, forming the furan ring .

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-2,3-dihydrobenzofuran-4-ol?

A practical method involves functionalizing dihydrobenzofuran precursors. For example, describes synthesizing 5-methoxy-2-phenyl-2,3-dihydrobenzofuran via oxidative coupling of 4-methoxyphenol and styrene using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant . Adapting this approach, substituting phenol derivatives with appropriate hydroxyl/methyl groups at the 4-position could yield the target compound. Purification via column chromatography and recrystallization is advised.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR (as in ) to confirm substituent positions and dihydrofuran ring conformation.

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., m/z 165.15 observed for related dihydrobenzofuranols in ).

- IR Spectroscopy : To identify hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. How can purity and stability be assessed during storage?

- HPLC with UV detection (>95% purity threshold, as in ).

- Thermogravimetric Analysis (TGA) to evaluate thermal stability.

- Store under inert atmosphere (N₂/Ar) at 0–6°C for long-term stability, similar to fluorinated analogs in .

Advanced Research Questions

Q. What structural insights can X-ray crystallography provide for this compound?

X-ray studies on analogs (e.g., 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl N-ethylcarbamate in ) reveal:

- Dihedral angles between aromatic rings and substituents (e.g., 78.5°–79.9° for carbamate planes ).

- Non-planar deviations of methyl groups (0.167–0.175 Å from the benzofuran plane), influencing steric interactions .

- Hydrogen-bonding networks (N–H⋯O and C–H⋯O) critical for crystal packing and solubility .

Q. What degradation pathways are relevant under environmental or catalytic conditions?

identifies the sonophotocatalytic degradation of carbofuran, yielding 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol (m/z 165.15) via carbamate cleavage. For the 4-ol isomer, similar pathways may involve:

- Oxidative cleavage of the dihydrofuran ring under UV/visible light.

- Hydroxyl radical (·OH) attack at the 4-position, forming quinone intermediates.

- LC-MS and GC-MS are essential for tracking degradation products and mechanisms .

Q. How do substituents influence biological activity in benzofuran derivatives?

- Methyl groups at C2 enhance steric protection of the dihydrofuran ring, improving metabolic stability (e.g., carbofuran analogs in ).

- Hydroxyl positioning (4- vs. 7-) affects hydrogen-bonding capacity and receptor binding, as seen in 3,3-disubstituted benzofuran-2(3H)-ones used in medicinal scaffolds ().

- Electron-withdrawing substituents (e.g., fluorine) can modulate bioavailability, as shown in fluorinated benzaldehydes ().

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.